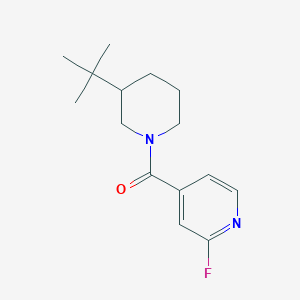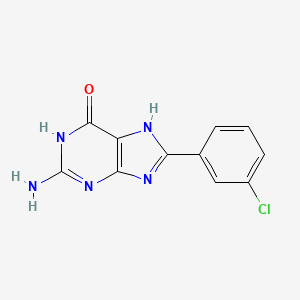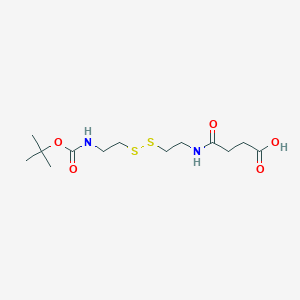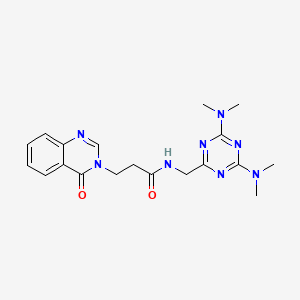
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound, also known as TFP, is a pyridine derivative that has a tert-butylpiperidine-1-carbonyl group attached to it. TFP has been extensively studied for its unique properties and potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and by inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune system. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is its potent antitumor activity, which makes it a potential candidate for the development of anticancer drugs. However, 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine also has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the study of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine, including the development of more efficient and cost-effective synthesis methods, the evaluation of its potential as a drug candidate for the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine, as well as its potential side effects.
合成方法
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira cross-coupling reaction. One of the most commonly used methods for synthesizing 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoropyridine with tert-butylpiperidine-1-carboxylate in the presence of a palladium catalyst.
科学研究应用
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is in the field of medicinal chemistry, where it has been shown to have potential as a drug candidate for the treatment of various diseases. 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has been shown to have potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
属性
IUPAC Name |
(3-tert-butylpiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,3)12-5-4-8-18(10-12)14(19)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNZIOPESLKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(C1)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)
![8-(3-chloro-4-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424242.png)
![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)

![Tert-butyl 2,2-dimethyl-4-[4-[(prop-2-enoylamino)methyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2424247.png)
![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
